4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is an organic compound classified under the pyrazole family, which is characterized by its five-membered ring structure containing two nitrogen atoms. This compound is notable for its bromine and difluoromethyl substituents, which enhance its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound's IUPAC name is 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole, with a molecular formula of and a molar mass of 211.01 g/mol. It is categorized as a halogenated pyrazole derivative, which often exhibits biological activity and serves as an intermediate in the synthesis of more complex molecules .
The synthesis of 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole can be achieved through several methods, primarily involving the substitution reactions of pyrazole derivatives. A prominent method involves using N-methyl-3-aminopyrazole as a starting material. This compound reacts with bromine or iodine to introduce a bromine atom at the 4-position of the pyrazole ring. Subsequently, the compound undergoes diazotization followed by coupling with potassium difluoromethyl trifluoroborate to yield 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole .
Technical Details:
The molecular structure of 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole features:
The structure can be represented as follows:
Key Data:
4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole can participate in various chemical reactions typical for halogenated compounds, including:
These reactions are significant for developing pharmaceuticals and agrochemicals due to the compound's ability to introduce functional groups into larger molecular frameworks .
The mechanism of action for compounds like 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole often involves:
This mechanism is crucial in medicinal chemistry where such transformations can lead to biologically active compounds .
Relevant data indicate that this compound should be stored under inert gas conditions at low temperatures (2–8 °C) to maintain stability .
4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole serves as an important intermediate in organic synthesis. Its applications include:
Additionally, it is utilized in research settings for studying reaction mechanisms involving halogenated pyrazoles .
4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole represents a highly functionalized heterocyclic compound with systematic IUPAC name confirming its regiochemistry: 4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole. The molecular formula C₅H₅BrF₂N₂ (molecular weight: 211.01 g/mol) features three distinct functional handles: a bromine atom at C4 for cross-coupling, a difluoromethyl group (-CF₂H) at N1 with hydrogen-bonding capability, and a methyl group at C3 for steric modulation [1] [3]. The CAS registry number 1215295-92-3 provides unique identification across chemical databases.
Key identifiers include:
Structurally, the difluoromethyl group adopts a conformation orthogonal to the pyrazole plane, while the bromine atom creates an electron-deficient C4 position susceptible to nucleophilic displacement. The molecule's hydrogen-bond acidity ([A] = 0.05-0.10) stems from the polarized C-H bond in the -CF₂H group, enabling bioisosteric replacement of hydroxyl or thiol groups in medicinal chemistry contexts [6].
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Source |
---|---|---|
Molecular Formula | C₅H₅BrF₂N₂ | [1] [2] [3] |
Molecular Weight | 211.01 g/mol | [1] [2] |
Hydrogen Bond Acidity (A) | 0.05-0.10 | [6] |
Predicted Collision Cross Section | 133.5 Ų ([M+H]⁺) | [3] |
The synthesis of halogenated pyrazoles traces back to Knorr's pioneering work (1883) on β-dicarbonyl condensations with hydrazines, establishing foundational heterocyclic chemistry principles [8]. Early difluoromethylation relied on environmentally problematic chlorodifluoromethane (Freon-22), phased out under the 1987 Montreal Protocol due to ozone-depleting effects [6]. This catalyzed innovation in sustainable fluorination methods, leading to reagents like XtalFluor-M® and electrophilic difluoromethylating agents.
Regioselective installation of the difluoromethyl group at pyrazole nitrogen presented historical challenges due to:
Advances in regioselective cyclization and deoxyfluorination protocols enabled targeted synthesis of 1-difluoromethyl pyrazoles. The precise bromine placement at C4 emerged as a key strategy for creating cross-coupling platforms, distinguishing it from isomeric 4-bromo-1-difluoromethyl-5-methyl-1H-pyrazole (CAS: 1243250-04-5) [1].
Table 2: Evolution of Key Synthetic Approaches
Era | Synthetic Methodology | Limitations |
---|---|---|
Pre-1990s | ClCF₂H alkylation | Ozone depletion, poor regiocontrol |
1990s-2000s | SF₄/DAST deoxyfluorination | Safety hazards, substrate scope |
2010s-present | Transition metal-mediated methods | Cost, catalyst availability |
This compound serves as a multifunctional building block with three principal synthetic applications:
Cross-Coupling Substrate: The C-Br bond undergoes efficient Suzuki-Miyaura coupling with arylboronic acids, Buchwald-Hartwig amination, and carbonylative coupling to access 4-aryl, 4-amino, and 4-acyl pyrazole derivatives. This reactivity is exploited in pharmaceutical intermediates like the antidepressant fezolamide and anti-inflammatory celecoxib analogs [8].
Radical Acceptors: Under photoredox catalysis, the C-Br bond serves as a radical leaving group for C-C bond formation. Recent applications include Giese-type additions with electron-deficient alkenes [6].
Directed Metalation Substrate: The bromine atom facilitates ortho-directed lithiation when combined with appropriate directing groups, enabling C-H functionalization at adjacent positions .
The compound's liquid physical state (as noted by Sigma-Aldrich) and stability at room temperature facilitate handling in multistep syntheses . Commercial availability from suppliers like SynQuest Labs and BLD Pharmatech enhances accessibility, though global stock varies significantly [1] [2]. Recent applications include its use in synthesizing N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (58% yield), demonstrating efficacy in constructing complex pharmacological scaffolds .
Table 3: Global Commercial Availability
Supplier | Purity | Form | Storage | Special Notes |
---|---|---|---|---|
SynQuest Labs | POA | Liquid | RT | Ships from Florida, USA |
BLD Pharmatech | Unspecified | Liquid | Cold-chain | Out of stock (2025) |
Sigma-Aldrich | 95% | Liquid | RT | Origin: Kazakhstan |
Matrix Scientific | Unspecified | Unspecified | RT | Temporarily unavailable |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8